molecular formula C3H3BrO4 B139228 Propanedioic acid, bromo- CAS No. 600-31-7

Propanedioic acid, bromo-

Cat. No. B139228
CAS RN: 600-31-7
M. Wt: 182.96 g/mol
InChI Key: VBZOUUJVGADJBK-UHFFFAOYSA-N
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Description

“Propanedioic acid, bromo-” also known as “2-bromopropanedioic acid” or “2-bromomalonic acid” is a chemical compound with the molecular formula C3H3BrO4 . It has a molecular weight of 182.96 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromopropanedioic acid . The InChI representation is InChI=1S/C3H3BrO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) . The Canonical SMILES representation is C(C(=O)O)(C(=O)O)Br .


Chemical Reactions Analysis

Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds . The applications of bromine, a total of 107 bromo-organic compounds, 11 other brominating agents, and a few natural bromine sources were incorporated .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 182.96 g/mol . The computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are both 181.92147 g/mol . The Topological Polar Surface Area is 74.6 Ų .

Scientific Research Applications

Antibacterial Applications

Propanedioic acid, bromo-derivatives like 2-bromo-2-nitro-1,3-propanediol have significant antibacterial properties. These compounds are used in cosmetics, water treatment, oil industry, public places, and pharmaceuticals. Their antibacterial mechanism has been a subject of extensive research (Wei Wenlong, 2010).

Chemical Reactions and Synthesis

Propanedioic acid, bromo-derivatives are involved in a variety of chemical reactions. For example, reactions of dimethyl (3'-bromo-2'-oxopropylidene)propanedioate have been studied for their potential in producing low molecular weight products through various chemical processes (D. Cameron, R. Read, J. Stavrakis, 1987).

Biotechnology and Fermentation

In biotechnology, specifically in fermentation processes, propanedioic acid derivatives play a crucial role. They are involved in the separation of diols like 1,3-propanediol from fermentation broths, which is critical due to the high costs associated with microbial production (Zhi-Long Xiu, A. Zeng, 2008).

Membrane Technology

In membrane technology, propanedioic acid derivatives are used in the separation of fermentation broths. For instance, cellulose acetate membranes have been studied for their effectiveness in separating 1,3-propanediol broths (W. Tomczak, M. Gryta, 2022).

Material Science

Propanedioic acid, bromo-derivatives are utilized in material science, particularly in the preparation of polymers. They have been used as additives in polymer solutions like poly(phthalazine ether sulfone ketone) for inducing different structures in asymmetric ultrafiltration membranes (Peiyong Qin, An-Qi Liu, Cui-xian Chen, 2015).

Environmental Applications

These compounds are also significant in environmental applications. For instance, the extraction of propionic acid from aqueous waste streams and fermentation broth is a key area of research, where propanedioic acid derivatives play a crucial role (A. Keshav, K. Wasewar, S. Chand, H. Uslu, 2009).

Polycondensation Processes

In polycondensation processes, bromosuccinic acid, a derivative of propanedioic acid, is used for room-temperature polycondensations with diols to produce poly(alkylene alkanoate)s. This process allows the use of thermally unstable monomers containing carbon-carbon double bonds and bromo functionality (A. Takasu, Yoshitaka Iio, Taiki Mimura, T. Hirabayashi, 2005).

properties

IUPAC Name

2-bromopropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZOUUJVGADJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334777
Record name Propanedioic acid, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedioic acid, bromo-

CAS RN

600-31-7
Record name Propanedioic acid, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 600-31-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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